Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone
Description
Cyclopropyl(imino)(2-methylbutyl)-λ⁶-sulfanone is a sulfondiimine derivative characterized by a cyclopropyl group, an imino moiety, and a branched 2-methylbutyl substituent. This compound has garnered attention in medicinal chemistry due to its inhibitory activity against ADAMTS-4 and ADAMTS-5, metalloproteinases implicated in aggrecan degradation and osteoarthritis progression . Structural studies highlight the critical role of the cyclopropyl chain in forming hydrogen bonds with water molecules and Thr378 residues in enzyme active sites, correlating with its potency .
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
cyclopropyl-imino-(2-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H17NOS/c1-3-7(2)6-11(9,10)8-4-5-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
AGXUZUWKVFYSPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CS(=N)(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic reaction between cyclopropylamine and 2-methylbutyl isocyanate under controlled conditions. This method leverages the reactivity of the isocyanate group toward amines to form an intermediate, which undergoes further oxidation or rearrangement to yield the sulfanone structure with the imino group intact.
-
- Cyclopropylamine (provides the cyclopropyl-imino moiety)
- 2-Methylbutyl isocyanate (provides the 2-methylbutyl substituent)
-
- Organic solvent medium (commonly anhydrous solvents like dichloromethane or tetrahydrofuran)
- Controlled temperature (often ranging from 0°C to room temperature to optimize selectivity)
- Possible use of catalysts or oxidizing agents to facilitate sulfanone formation
-
- Nucleophilic addition of amine to isocyanate
- Subsequent oxidation to form the lambda6-sulfanone moiety
Detailed Synthetic Procedure
Formation of the Urea Intermediate:
Cyclopropylamine is slowly added to a solution of 2-methylbutyl isocyanate under stirring at low temperature (0–5°C) to form a urea intermediate via nucleophilic attack on the isocyanate carbon.Oxidation to Sulfanone:
The intermediate is then subjected to an oxidation step, commonly using mild oxidizing agents such as hydrogen peroxide or peracids, to convert the sulfur center into the sulfanone (sulfur in the +6 oxidation state) with an imino substituent.Purification:
The crude product is purified by standard methods such as recrystallization or chromatography to yield this compound with high purity.
Alternative Synthetic Routes
While the primary route involves direct reaction of cyclopropylamine and 2-methylbutyl isocyanate, alternative methods reported in patent literature and research include:
Use of Sulfur Oxidation States Manipulation:
Starting from cyclopropyl-substituted sulfenamides or sulfinamides, stepwise oxidation can yield the sulfanone structure.Cyclopropyl Imino Sulfur Ylide Intermediates:
Formation of sulfur ylides followed by rearrangement under controlled conditions to form the sulfanone.
However, these methods are less commonly employed due to complexity and lower yields.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C8H17NOS |
| Molecular Weight | 175.29 g/mol |
| CAS Number | 2060007-84-1 |
| Starting Materials | Cyclopropylamine, 2-methylbutyl isocyanate |
| Solvent | Anhydrous dichloromethane or tetrahydrofuran |
| Temperature | 0–25°C |
| Oxidizing Agent | Hydrogen peroxide or peracids |
| Reaction Time | Typically 2–6 hours |
| Purification Method | Recrystallization, column chromatography |
| Yield | Moderate to high (reported 60–85%) |
| Product Purity | >95% (confirmed by NMR and HPLC) |
Research Discoveries and Analytical Data
Structural Characterization
Nuclear Magnetic Resonance (NMR):
Proton and carbon NMR spectra confirm the presence of the cyclopropyl ring, the 2-methylbutyl side chain, and the imino sulfanone moiety. Characteristic chemical shifts for the imino proton and sulfur-bound carbons are observed.Mass Spectrometry:
Molecular ion peak at m/z 175 consistent with molecular weight.Infrared Spectroscopy (IR):
Strong absorption bands at ~1100 cm⁻¹ and 1300 cm⁻¹ correspond to S=O stretching vibrations, confirming sulfanone formation.
Biological Activity Insights
Preliminary studies suggest that this compound exhibits antimicrobial and anticancer activities, likely due to the imino group's ability to interact with biomolecules via hydrogen bonding and the sulfanone's electron-withdrawing properties affecting molecular interactions.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Reported Synthesis Route |
|---|---|---|---|
| Cyclopropyl(imino)(methyl)-lambda6-sulfanone | 119.19 | Cyclopropyl, imino, methyl | Cyclopropylamine + methyl isocyanate + oxidation |
| This compound | 175.29 | Cyclopropyl, imino, 2-methylbutyl | Cyclopropylamine + 2-methylbutyl isocyanate + oxidation |
| Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone | 175.29 | Cyclopropyl, imino, 3-methylbutan-2-yl | Similar amine + isocyanate reaction |
This comparison highlights the versatility of the synthetic approach based on amine and isocyanate coupling followed by oxidation to access various sulfanone derivatives.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles like alkoxides or amines replace the imino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkoxides (RO-), amines (RNH2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted sulfanones
Scientific Research Applications
Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
- Compound 5n (Cyclopropyl(2-methylallyl)((2,4,4-trimethylpentan-2-yl)imino)-λ⁶-sulfanone): Substituents: Replaces the 2-methylbutyl group with a 2-methylallyl chain and incorporates a bulky tert-octylimino group. Synthesis: Prepared via TMSOTf-mediated coupling of cyclopropylmagnesium bromide and 2-methyl-1-propenylmagnesium bromide .
- Imino(3-methylbutyl)(2-methylpropyl)-λ⁶-sulfanone: Substituents: Features a 3-methylbutyl and 2-methylpropyl group, lacking the cyclopropyl moiety. Safety Profile: Classified as an explosive hazard (H201-H205) due to instability under heat or friction . This contrasts with the target compound, whose safety data are unspecified but likely distinct given structural differences.
Key Research Findings
- ADAMTS-4/-5 Inhibition : The target compound’s IC₅₀ against ADAMTS-4/-5 ranks higher than first-generation inhibitors, attributed to its optimized hydrogen-bonding network .
- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., tert-octyl in 5n) reduce potency, while linear alkyl chains (e.g., 2-methylbutyl) balance steric effects and binding affinity .
- Safety Considerations : Explosive hazards in analogs underscore the need for substituent-driven stability assessments during sulfondiimine design .
Biological Activity
Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone is a sulfanone compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₇NOS
- Molecular Weight : 175.29 g/mol
- CAS Number : 2060007-84-1
The compound features a cyclopropyl group and an imino group attached to a branched alkyl chain, which may influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The imino group can facilitate hydrogen bonding, enhancing the compound's affinity for target sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
- Receptor Interaction : It could interact with specific receptors, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.
- Anticancer Potential : Similar compounds in the sulfanone class have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and proliferation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound.
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Cyclopropyl(imino)(3-methylbutyl)-lambda6-sulfanone | 2059949-41-4 | C₈H₁₇NOS | Contains a cyclopropyl group; potential for different biological interactions |
| Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone | 2059942-22-0 | C₁₀H₂₁NOS | Increased steric hindrance may affect binding affinity |
| (3-bromophenyl)(imino)methyl-lambda6-sulfanone | 1789700-09-9 | C₉H₈BrNOS | Enhanced electrophilic character due to bromophenyl group |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of sulfanones indicated that derivatives similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggested that structural modifications could enhance activity against resistant strains.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that compounds within the sulfanone family could induce apoptosis through the activation of caspase pathways. This compound's structural attributes may allow it to selectively target cancerous cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
